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molecular formula C22H20O5 B8491874 2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-benzo[H]chromen-4-one

2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-benzo[H]chromen-4-one

Cat. No. B8491874
M. Wt: 364.4 g/mol
InChI Key: HUIQJBFHWSUKQH-UHFFFAOYSA-N
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Patent
US07638554B2

Procedure details

A mixture of 1-hydroxy-2-acetonaphthone 1 (15 g, 81 mmol) and 3,4,5-trimethoxy-benzaldehyde 2 (17.66 g, 88 mmol) in 600 mL ethanol was treated with piperidine (40 mL) and pyridine (45 mL) and the dark solution was refluxed for 18 h. The reaction mixture was evaporated to dryness and the dark residue was dissolved in methylene chloride (600 mL). The solution was washed with 2×300 mL of water and 2×300 mL brine and dried with anhydrous MgSO4 after which it was filtered and evaporated to afford 60 g of crude material. This was purified via flash chromatography, eluting with methylene chloride (1 L), followed by the solvent mixture CH2Cl2: EtOAc (95:5) to obtain fractions containing pure product. These were evaporated to afford 11.4 g (39% yield) of pure SR 13177 as a yellow solid. TLC: Hexanes/EtOAc (7:3): Rf=0.26; 1H NMR (300 MHz, CDCl3): δ 3.00 (dd, J=16.69, 3.15, 1H, 3-H), 3.22 (dd, J=16.94, 13.28, 1H, 3-H), 3.92 and 3.94 (2s, 9H, OCH3), 5.66 (dd, J=13.31, 3.17, 1H, 2-H), 6.81 (s, 2H, 2′,6′-Ar—H), 7.46-7.95 (m, 5H, Ar—H), 8.36 (d, 1H, Ar—H); 13C (75 MHz, CDCl3): δ 44.27 (C-3), 56.35 (OCH3), 60.89 (OCH3), 80.62 (C-2), 103.49, 115.61, 121.47, 123.61, 124.91, 126.34, 127.94, 129.71, 134.4, 137.67, 153.68, 159.71, 191.42. Anal. calcd. for C22H20O5; C, 72.51; H, 5.53; Found: C, 72.35; H, 5.64.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.66 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[OH:14])=[O:3].[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:22]=[C:23]([O:27][CH3:28])[C:24]=1[O:25][CH3:26])[CH:20]=O.N1CCCCC1.N1C=CC=CC=1>C(O)C>[CH3:28][O:27][C:23]1[CH:22]=[C:19]([CH:20]2[CH2:1][C:2](=[O:3])[C:4]3[C:5](=[C:6]4[CH:7]=[CH:8][CH:9]=[CH:10][C:11]4=[CH:12][CH:13]=3)[O:14]2)[CH:18]=[C:17]([O:16][CH3:15])[C:24]=1[O:25][CH3:26]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C1=C(C2=CC=CC=C2C=C1)O
Name
Quantity
17.66 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
45 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the dark solution was refluxed for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the dark residue was dissolved in methylene chloride (600 mL)
WASH
Type
WASH
Details
The solution was washed with 2×300 mL of water and 2×300 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4 after which it
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford 60 g of crude material
CUSTOM
Type
CUSTOM
Details
This was purified via flash chromatography
WASH
Type
WASH
Details
eluting with methylene chloride (1 L)
CUSTOM
Type
CUSTOM
Details
to obtain fractions
ADDITION
Type
ADDITION
Details
containing pure product
CUSTOM
Type
CUSTOM
Details
These were evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C1OC2=C3C(=CC=C2C(C1)=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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